

2-(2-Phenethenyl)pyridine chemical properties and structure

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Compound of Interest

Compound Name: 2-(2-Phenethenyl)pyridine

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An In-depth Technical Guide to 2-(2-Phenethenyl)pyridine

Introduction: Unveiling the 2-Stilbazole Scaffold

2-(2-Phenethenyl)pyridine, more commonly known in the field as 2-stilbazole, represents a foundational scaffold in both medicinal chemistry and materials science. Its structure, which features a pyridine ring connected to a phenyl group via an ethenyl bridge, provides a unique combination of properties. The pyridine moiety offers a basic nitrogen atom, capable of hydrogen bonding and coordination with metal ions, while the stilbene-like conjugated system imparts specific electronic and photophysical characteristics.^[1] This guide offers a comprehensive overview of its chemical properties, a validated synthesis protocol, and an exploration of its applications, designed for researchers and drug development professionals seeking to leverage this versatile molecule.

PART 1: Molecular Structure and Physicochemical Profile

The defining feature of **2-(2-phenethenyl)pyridine** is its diarylethene framework. The molecule exists as two geometric isomers, the trans (E) and cis (Z) forms, with the E-isomer being the more thermodynamically stable and commonly utilized form. The planarity of the conjugated π -system is crucial for many of its applications in materials science.

The pyridine ring itself is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom.^[2] This influences the molecule's reactivity, making the ring susceptible to nucleophilic attack (primarily at the C2 and C4 positions) while deactivating it towards electrophilic substitution.^{[3][4]} The nitrogen's lone pair of electrons is located in an sp^2 orbital, projecting outwards from the ring, and is not part of the aromatic system. This makes it readily available for protonation or coordination, a key feature for its use as a ligand and in modulating the pharmacokinetic properties of drug candidates.^[3]

Table 1: Core Physicochemical Properties of (E)-2-(2-Phenethenyl)pyridine

Property	Value	Source(s)
IUPAC Name	2-[(E)-2-phenylethenyl]pyridine	[5]
Common Names	(E)-2-Stilbazole, 2-Styrylpyridine	[5] [6]
CAS Number	538-49-8	[5] [7]
Molecular Formula	C ₁₃ H ₁₁ N	[5] [7]
Molecular Weight	181.23 g/mol	[5] [7]
Appearance	Crystalline solid	[8]
Melting Point	91.5°C	[5] [7]
Boiling Point	~300.7 - 304.4°C (at 760 mmHg)	[5] [7]
Density	~1.01 - 1.09 g/cm ³	[5] [7]
LogP	3.25	[5]
EINECS	211-934-5	[5]

PART 2: Spectroscopic Signature and Characterization

Confident identification of **2-(2-phenethenyl)pyridine** relies on a combination of standard spectroscopic techniques. Understanding the expected spectral features is crucial for verifying

synthetic success and assessing purity.

- ¹H NMR Spectroscopy: The proton NMR spectrum is highly informative. The vinylic protons of the ethenyl bridge are most characteristic. In the predominant E-isomer, these protons appear as two distinct doublets with a large coupling constant (J value) of approximately 16-19 Hz, a definitive indicator of the trans configuration.[9] The aromatic region will show complex multiplets corresponding to the protons on both the pyridine and phenyl rings. The protons on the pyridine ring are typically shifted further downfield compared to those on the benzene ring due to the electron-withdrawing effect of the nitrogen atom.[10][11]
- ¹³C NMR Spectroscopy: The carbon spectrum will show distinct signals for the sp²-hybridized carbons of the aromatic rings and the vinyl group. The carbons of the pyridine ring, particularly those adjacent to the nitrogen, will appear at the downfield end of the aromatic region.
- Infrared (IR) Spectroscopy: The IR spectrum provides functional group information. Key absorptions include C-H stretching from the aromatic and vinyl groups (typically above 3000 cm⁻¹), C=C stretching from the aromatic rings (around 1450-1600 cm⁻¹), and a characteristic peak for the trans-alkene C-H bend around 960-980 cm⁻¹.[9]
- Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) will show a prominent molecular ion peak (M⁺) at an m/z ratio of 181, corresponding to the molecular weight of the compound.

PART 3: Synthesis and Methodological Rationale

Several synthetic routes to 2-stilbazole derivatives have been established, including Wittig reactions, Heck couplings, and condensation reactions.[12][13] The choice of method often depends on the desired substitution pattern and available starting materials. For the parent compound, the acid-catalyzed condensation of 2-picoline with benzaldehyde is a classic, robust, and cost-effective approach.

Experimental Protocol: Synthesis via Aldol Condensation

This protocol describes a self-validating workflow for synthesizing **(E)-2-(2-phenethenyl)pyridine**. The rationale for using acetic anhydride is twofold: it acts as a dehydrating agent to drive the reaction towards the alkene product and can also serve as the solvent.

Core Principle: The reaction proceeds via a base-catalyzed (or in this case, acid-promoted) aldol-type condensation. The methyl group of 2-picoline is sufficiently acidic to be deprotonated, forming a nucleophilic carbanion that attacks the electrophilic carbonyl carbon of benzaldehyde. The resulting alcohol intermediate readily dehydrates under the reaction conditions to yield the conjugated product.

Materials and Equipment:

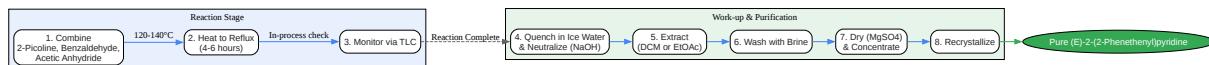
- 2-Picoline
- Benzaldehyde
- Acetic Anhydride
- Sodium hydroxide (NaOH) solution (e.g., 10% w/v)
- Saturated sodium chloride (brine) solution
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)
- Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)
- Ethanol or Hexane/Ethyl Acetate mixture for recrystallization
- Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator
- TLC plates (silica gel), beakers, and standard glassware

Step-by-Step Methodology:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, combine 2-picoline (1.0 eq) and benzaldehyde (1.0-1.1 eq). Cautiously add acetic anhydride (2-3 eq).

- Expertise Note: Using a slight excess of benzaldehyde can help drive the reaction to completion, but a large excess can complicate purification. Acetic anhydride is used in excess to act as the solvent and ensure complete dehydration.
- Thermal Promotion: Heat the reaction mixture to reflux (typically 120-140°C) for 4-6 hours.
- In-Process Monitoring (Self-Validation): Monitor the reaction progress using Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of hexane and ethyl acetate (e.g., 4:1). The product is more conjugated and typically less polar than the starting materials, resulting in a higher R_f value. The reaction is complete when the limiting reagent spot (2-picoline) is no longer visible.
- Work-up and Neutralization: Allow the mixture to cool to room temperature. Slowly pour the dark reaction mixture into a beaker of ice water. Carefully neutralize the solution by adding 10% NaOH solution until the pH is basic (~8-9). This step hydrolyzes any remaining acetic anhydride and neutralizes the acetic acid formed.
- Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with a suitable organic solvent like dichloromethane (3 x 50 mL).
- Washing: Wash the combined organic layers with water and then with brine to remove any residual inorganic salts.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
- Purification (Self-Validation): The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol or a hexane/ethyl acetate mixture. The purity of the final product should be confirmed by melting point analysis and the spectroscopic methods described in Part 2. A sharp melting point close to the literature value (91.5°C) indicates high purity.[\[5\]](#)[\[7\]](#)

Synthesis Workflow Diagram

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Caption: Workflow for the synthesis of **2-(2-phenethenyl)pyridine**.

PART 4: Applications in Research and Drug Development

The 2-stilbazole structure is considered a "privileged scaffold" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them fruitful starting points for drug discovery.[14][15]

- **Role in Medicinal Chemistry:** The pyridine ring is a common feature in FDA-approved drugs, where it often serves to enhance solubility and act as a hydrogen bond acceptor, improving pharmacokinetic profiles.[4][14][16] Derivatives of 2-stilbazole have been investigated for a range of biological activities, including antioxidant, antitumor, and anti-inflammatory properties.[12] The rationale is that the scaffold can be readily functionalized at various positions on either aromatic ring to optimize binding to a specific biological target, such as a kinase or receptor active site. For instance, studies have shown that substituted pyrazolo[4,3-c]pyridines, which can be synthesized from related precursors, exhibit potent antiproliferative activity against cancer cell lines.[8]
- **Applications in Materials Science:** The conjugated π -system of **2-(2-phenethenyl)pyridine** gives rise to interesting photophysical properties. These molecules can act as chromophores and are used in the development of photoresponsive materials and nonlinear optical (NLO) systems.[1] The nitrogen atom also allows the molecule to function as a ligand, forming coordination complexes with metals. These complexes can have applications in catalysis or as functional materials with unique magnetic or optical properties.[17][18]

Conclusion

2-(2-Phenethenyl)pyridine is more than a simple heterocyclic compound; it is a versatile and powerful building block with significant relevance in modern chemical science. Its straightforward synthesis, well-defined chemical properties, and the strategic importance of its pyridine and stilbene components make it an invaluable tool for researchers. From designing next-generation pharmaceuticals to engineering advanced functional materials, the 2-stilbazole scaffold provides a robust and adaptable platform for innovation.

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